molecular formula C18H20N2O3 B5360087 N-{4-[(dimethylamino)carbonyl]phenyl}-4-methoxy-3-methylbenzamide

N-{4-[(dimethylamino)carbonyl]phenyl}-4-methoxy-3-methylbenzamide

カタログ番号 B5360087
分子量: 312.4 g/mol
InChIキー: SQYDLVBQFXAYSZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-{4-[(dimethylamino)carbonyl]phenyl}-4-methoxy-3-methylbenzamide, commonly known as Dapagliflozin, is a sodium-glucose cotransporter 2 (SGLT2) inhibitor. It is a small molecule drug used for the treatment of type 2 diabetes mellitus. Dapagliflozin works by inhibiting the reabsorption of glucose in the kidneys, leading to increased urinary glucose excretion and decreased blood glucose levels.

作用機序

Dapagliflozin works by inhibiting the N-{4-[(dimethylamino)carbonyl]phenyl}-4-methoxy-3-methylbenzamide transporter in the kidneys, which is responsible for the reabsorption of glucose in the proximal tubules. By inhibiting this transporter, Dapagliflozin increases the urinary excretion of glucose, leading to a decrease in blood glucose levels.
Biochemical and Physiological Effects:
Dapagliflozin has been shown to have a number of biochemical and physiological effects in patients with type 2 diabetes. These include improvements in glycemic control, reductions in body weight and blood pressure, and improvements in insulin sensitivity and beta-cell function.

実験室実験の利点と制限

The advantages of using Dapagliflozin in lab experiments include its well-established mechanism of action, its ability to improve glycemic control and reduce body weight, and its potential therapeutic applications in a range of diseases. However, limitations include the potential for off-target effects and the need for careful monitoring of blood glucose levels.

将来の方向性

Future research on Dapagliflozin is likely to focus on its potential therapeutic applications in a range of diseases beyond type 2 diabetes, including heart failure and chronic kidney disease. In addition, further studies may explore the potential for combination therapies with other drugs to improve glycemic control and reduce cardiovascular risk. Finally, research may also focus on the development of new N-{4-[(dimethylamino)carbonyl]phenyl}-4-methoxy-3-methylbenzamide inhibitors with improved efficacy and safety profiles.

合成法

The synthesis of Dapagliflozin involves a multi-step process that includes the coupling of 4-methoxy-3-methylbenzoic acid with 4-aminophenyl-N,N-dimethylcarbamate to form an amide intermediate. The amide intermediate is then further reacted with 2,4,5-trifluorobenzoyl chloride to form the final product, Dapagliflozin.

科学的研究の応用

Dapagliflozin has been extensively studied for its therapeutic potential in the treatment of type 2 diabetes mellitus. Clinical trials have shown that Dapagliflozin is effective in improving glycemic control, reducing body weight, and lowering blood pressure in patients with type 2 diabetes. In addition, Dapagliflozin has also been studied for its potential in the treatment of heart failure and chronic kidney disease.

特性

IUPAC Name

N-[4-(dimethylcarbamoyl)phenyl]-4-methoxy-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3/c1-12-11-14(7-10-16(12)23-4)17(21)19-15-8-5-13(6-9-15)18(22)20(2)3/h5-11H,1-4H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQYDLVBQFXAYSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NC2=CC=C(C=C2)C(=O)N(C)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。